
1,2-Cyclohexanedicarboximide
Overview
Description
1,2-Cyclohexanedicarboximide is a chemical compound with the molecular formula C8H11NO2. It is a derivative of phthalimide, where the aromatic ring is fully hydrogenated, resulting in a saturated cyclic imide. This compound is known for its stability and diverse reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Cyclohexanedicarboximide can be synthesized through the hydrogenation of phthalimide. The process typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{C}_8\text{H}_5\text{NO}_2 + 3\text{H}_2 \rightarrow \text{C}8\text{H}{11}\text{NO}_2 ]
Industrial Production Methods: In an industrial setting, hexahydrophthalimide is produced by the catalytic hydrogenation of phthalimide in large reactors. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to ensure complete hydrogenation. The product is then purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1,2-Cyclohexanedicarboximide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexahydrophthalic anhydride.
Reduction: It can be reduced to form hexahydrophthalamic acid.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used under basic or acidic conditions.
Major Products Formed:
Oxidation: Hexahydrophthalic anhydride.
Reduction: Hexahydrophthalamic acid.
Substitution: Various N-substituted hexahydrophthalimide derivatives.
Scientific Research Applications
Chemical Synthesis
1.1. Intermediate in Organic Reactions
1,2-Cyclohexanedicarboximide is often used as an intermediate in the synthesis of various organic compounds. It can participate in reactions such as:
- Formation of Amides : The compound can react with amines to form amides, which are crucial in pharmaceuticals and agrochemicals.
- Synthesis of Isoindoles : It can be transformed into isoindole derivatives through cyclization reactions, which are valuable in medicinal chemistry for their biological activities .
Table 1: Reactions Involving this compound
Reaction Type | Product Type | Applications |
---|---|---|
Amide Formation | Amides | Pharmaceuticals, agrochemicals |
Cyclization | Isoindoles | Medicinal chemistry |
Ring Opening | Various derivatives | Material science |
Material Science
2.1. Polymers and Composites
In material science, this compound is utilized to create functionalized polymers. Its ability to undergo polymerization reactions makes it suitable for developing high-performance materials:
- Curing Agent for Epoxy Resins : It acts as a curing agent that enhances the mechanical properties of epoxy resins used in coatings and adhesives.
- Thermal Stability : Polymers derived from this compound exhibit improved thermal stability and resistance to chemical degradation .
Table 2: Properties of Polymers Derived from this compound
Property | Value | Significance |
---|---|---|
Thermal Stability | High | Suitable for high-temperature applications |
Mechanical Strength | Enhanced | Improved durability of materials |
Chemical Resistance | Excellent | Longer lifespan in harsh environments |
Medicinal Chemistry
3.1. Biological Activity
Recent studies have highlighted the potential biological activities of derivatives synthesized from this compound. These derivatives have shown promise in:
- Anti-inflammatory Effects : Compounds derived from this imide have been studied for their ability to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
- Antibacterial Properties : Some derivatives exhibit antibacterial activity against various strains of bacteria, indicating their potential use in developing new antibiotics .
Case Study: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of a series of compounds synthesized from this compound derivatives. The results indicated significant inhibition of pro-inflammatory cytokines (IL-6 and TNF-α) in cultured human peripheral blood mononuclear cells (PBMCs), suggesting therapeutic potential .
Mechanism of Action
The mechanism of action of hexahydrophthalimide involves its interaction with specific molecular targets and pathways. For instance, hexahydrophthalimide derivatives have been studied as inhibitors of protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of heme. The inhibition of this enzyme disrupts the heme biosynthesis pathway, leading to the accumulation of protoporphyrinogen and subsequent cell death in target organisms .
Comparison with Similar Compounds
1,2-Cyclohexanedicarboximide can be compared with other similar compounds such as:
Phthalimide: The aromatic counterpart of hexahydrophthalimide, which is less saturated and has different reactivity.
Succinimide: Another cyclic imide with a similar structure but different chemical properties and applications.
Maleimide: A compound with a similar imide functional group but with an unsaturated ring structure.
Uniqueness: this compound’s saturated ring structure provides it with unique stability and reactivity compared to its aromatic and unsaturated counterparts. This makes it particularly useful in applications requiring robust chemical intermediates.
Biological Activity
1,2-Cyclohexanedicarboximide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies from various research findings.
Chemical Structure and Synthesis
This compound is derived from the cyclization of dicarboxylic acids and has been synthesized through various methods involving amidrazones and cyclic anhydrides. The structural formula can be represented as follows:
The synthesis typically involves the reaction of cis-1,2-cyclohexanedicarboxylic anhydride with amidrazones, yielding derivatives that exhibit varied biological activities .
Biological Activities
-
Antimicrobial Activity :
- Research indicates that derivatives of this compound exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds have been documented, showcasing their potential as antimicrobial agents .
- Anti-inflammatory Properties :
- Cytotoxicity :
Data Table: Biological Activity Overview
Activity Type | Tested Strains/Cells | Effect | MIC/IC50 Values |
---|---|---|---|
Antibacterial | Staphylococcus aureus | Significant inhibition | Varies by derivative |
Escherichia coli | Significant inhibition | Varies by derivative | |
Anti-inflammatory | Human PBMCs | Inhibition of IL-6, TNF-α | Not specified |
Cytotoxicity | MCF7, A549 | Moderate cytotoxicity | 20 - 100 µM |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates of Escherichia coli. The results indicated a strong correlation between structural modifications and antimicrobial potency. Compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups.
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory mechanisms of these compounds in RAW 264.7 macrophage cells. The results demonstrated that treatment with specific derivatives led to a significant reduction in lipopolysaccharide-induced PGE2 production, suggesting a promising avenue for developing anti-inflammatory drugs based on this scaffold .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1,2-Cyclohexanedicarboximide, and how should they inform experimental design?
- Answer : The compound (C₈H₁₁NO₂, MW 153.18) is a white crystalline powder with a melting point of 135–139°C, density of 1.18 g/cm³, and solubility in methanol. Its stability under ambient conditions requires storage in sealed, dry containers to prevent hydrolysis . For experimental reproducibility, characterize purity via HPLC (>97%) and confirm structure using NMR (¹H/¹³C) and IR spectroscopy, noting carbonyl absorptions at ~1705–1770 cm⁻¹, which are critical for functional group identification .
Q. What are standard synthetic routes for this compound, and how can side reactions be minimized?
- Answer : A common method involves cyclizing cis-1,2-cyclohexanedicarboxylic acid with ammonia or urea under dehydrating conditions. Side products (e.g., open-chain amides) can form if reaction temperatures exceed 140°C. Use controlled heating (120–130°C) and monitor reaction progress via TLC. Purify the product via recrystallization from methanol, ensuring minimal residual solvents through vacuum drying .
Q. How is this compound utilized in biochemical assays?
- Answer : It serves as a reagent in ELISA kits (e.g., PAK kinase activity assays) due to its stability in aqueous buffers at neutral pH. Optimize concentrations (typically 0.1–1 mM) to avoid interference with enzymatic activity. Validate assay specificity using negative controls (e.g., imide-free buffers) .
Advanced Research Questions
Q. How do structural modifications of this compound influence its binding affinity to dopamine (D₂) and serotonin (5-HT₂) receptors?
- Answer : Substituents on the cyclohexane ring or imide nitrogen alter steric and electronic interactions. For example, N-alkylation (e.g., SM-9018 derivative) enhances D₂/5-HT₂ selectivity by ~10-fold compared to the parent compound. Use radioligand binding assays (³H-spiperone for D₂, ³H-ketanserin for 5-HT₂) with HEK-293 cells expressing recombinant receptors. Analyze data via Scatchard plots to quantify Kd and Bmax values .
Q. What experimental strategies resolve contradictions in reported alkali resistance improvements when using this compound in thermal plates?
- Answer : Discrepancies in alkali resistance (e.g., ±15% variation across studies) may arise from resin formulation differences. Systematically vary the resin proportion (5–15% w/w) in photosensitive emulsions and test dissolution rates in 0.1–1 M NaOH. Use SEM to assess surface morphology post-development; optimal results occur at 11% resin loading, balancing sensitivity and durability .
Q. How can enantiomeric purity of this compound derivatives impact pharmacological activity?
- Answer : The cis-1,2 configuration is critical for bioactivity. Enantiomeric impurities (>2%) reduce receptor binding efficacy. Employ chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to resolve enantiomers. Correlate purity with in vivo efficacy using rodent models (e.g., apomorphine-induced climbing test for antipsychotic activity) .
Q. Methodological Considerations
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
- Answer : Use LC-MS/MS with a C18 column (2.1 × 50 mm, 3.5 µm) and gradient elution (0.1% formic acid in water/acetonitrile). For biological samples, employ solid-phase extraction (HLB cartridges) to achieve LODs of 0.1 ng/mL. Validate recovery rates (85–115%) using spiked plasma/urine .
Q. How should researchers address solubility limitations in kinetic studies of this compound?
Properties
IUPAC Name |
3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h5-6H,1-4H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDMPODMCFGWAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883674 | |
Record name | 1H-Isoindole-1,3(2H)-dione, hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1444-94-6, 7506-66-3 | |
Record name | Hexahydro-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1444-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Isoindole-1,3(2H)-dione, hexahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001444946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-Hexahydrophthalimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407018 | |
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Record name | 1,2-Cyclohexanedicarboximide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18823 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1H-Isoindole-1,3(2H)-dione, hexahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 1H-Isoindole-1,3(2H)-dione, hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexahydrophthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.445 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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